Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both an oxo group and a carboxylate ester makes it a versatile molecule for synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone, followed by esterification. For instance, the cyclization of 6-methyl-2-oxo-1-azaspiro[3.3]heptane can be achieved using chloroform and triethylamine, followed by the addition of mesyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form more complex derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-2-azaspiro[3.3]heptane-3-carboxylate: This compound shares a similar spirocyclic structure but differs in the position of the oxo group.
2-Oxa-6-azaspiro[3.3]heptane: This compound has an oxygen atom in the spiro ring, making it a structural analogue with different chemical properties.
Uniqueness
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct reactivity and biological activity. Its versatility in synthetic applications and potential in drug discovery make it a valuable compound in various research fields.
Biological Activity
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic framework that may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO2 with a molecular weight of approximately 181.24 g/mol. The spirocyclic structure allows for a rigid conformation which can be advantageous in binding to specific biological targets.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C₁₀H₁₅NO₂ |
Molecular Weight | 181.24 g/mol |
Structural Type | Spirocyclic compound |
Functional Groups | Carbonyl, carboxylate |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances the compound's binding affinity and selectivity, potentially leading to improved therapeutic effects while minimizing off-target interactions.
Pharmacological Studies
Recent studies have indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Preliminary investigations suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, related azaspiro compounds have shown selectivity towards cancerous cells over non-cancerous cells, indicating potential for cancer therapeutics .
- Antimicrobial Properties : The compound's structural analogs have been evaluated for antibacterial and antitubercular activities, demonstrating promising results in inhibiting bacterial growth and overcoming drug resistance mechanisms .
Case Studies
Several studies have highlighted the biological efficacy of azaspiro compounds:
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related azaspiro compounds on various human cancer cell lines, revealing IC₅₀ values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting enhanced potency against resistant cancer types .
- Antimicrobial Activity : Research has shown that azaspiro derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, with some derivatives achieving MIC values below 1 μM, indicating strong potential as antitubercular agents .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Methyl 2-hydroxyazabicyclo[3.3.0]octane | C₉H₁₃N₃O₂ | Bicyclic structure; potential bioactivity | Moderate antibacterial activity |
Tert-butyl 6-methyl-1-azaspiro[3.3]heptane-1-carboxylate | C₁₂H₁₇NO₂ | Tert-butyl group; used in organic synthesis | Anticancer properties reported |
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | C₁₂H₁₇NO₃ | Oxidized form; versatile reagent | Antitumor activity observed |
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-8(7(12)13-2)4-9(5-8)3-6(11)10-9/h3-5H2,1-2H3,(H,10,11) |
InChI Key |
OVBQAMJYUCLDMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CC(=O)N2)C(=O)OC |
Origin of Product |
United States |
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